2-Methylpentane-d14

Catalog No.
S804343
CAS No.
284487-65-6
M.F
C6H14
M. Wt
100.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpentane-d14

CAS Number

284487-65-6

Product Name

2-Methylpentane-d14

IUPAC Name

1,1,1,2,2,3,3,4,5,5,5-undecadeuterio-4-(trideuteriomethyl)pentane

Molecular Formula

C6H14

Molecular Weight

100.26 g/mol

InChI

InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D

InChI Key

AFABGHUZZDYHJO-YSWKHMAKSA-N

SMILES

CCCC(C)C

Canonical SMILES

CCCC(C)C

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Isotope Tracer Studies

One primary application of 2-Methylpentane-d14 lies in isotope tracer studies. By incorporating the heavy isotope deuterium, scientists can track the movement and transformation of the molecule within a system. This proves particularly valuable in fields like:

  • Chemistry: Understanding reaction mechanisms and kinetics. The altered mass of 2-Methylpentane-d14 allows researchers to distinguish it from the unlabeled version using techniques like mass spectrometry, revealing reaction pathways and rates. [Source: ACS Publications - Journal of the American Chemical Society ]
  • Biology: Investigating metabolic processes. Scientists can introduce 2-Methylpentane-d14 into biological systems and monitor its incorporation into metabolites. This helps elucidate metabolic pathways and track the fate of the molecule within the organism. [Source: National Institutes of Health - Metabolism and the Body ]
  • Environmental Science: Studying the fate of pollutants. 2-Methylpentane-d14 can be used as a model compound to investigate the degradation and transport of organic contaminants in the environment. [Source: Environmental Science & Technology - A Review of Isotope Tracers in Hydrologic Research ]

Material Science Research

-Methylpentane-d14 also finds applications in material science research due to its specific properties:

  • Solvent with minimal hydrogen bonding: The absence of hydrogen atoms minimizes intermolecular interactions between 2-Methylpentane-d14 and other molecules. This makes it a valuable solvent for studying materials that are sensitive to hydrogen bonding, such as polymers and biomolecules. [Source: Royal Society of Chemistry - Solvent effects on polymer chain aggregation in dilute solution ]
  • Internal Standard in NMR Spectroscopy: Due to its unique isotopic signature, 2-Methylpentane-d14 can be used as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy. This helps researchers account for instrumental variations and ensures accurate peak referencing in complex spectra. [Source: National Institutes of Health - Nuclear Magnetic Resonance Spectroscopy ]

2-Methylpentane-d14 is a deuterated derivative of 2-methylpentane, a branched-chain alkane with the molecular formula C6H14C_6H_{14}. In its deuterated form, the hydrogen atoms in 2-methylpentane are replaced with deuterium, resulting in the molecular formula C6D14C_6D_{14} and a molecular weight of approximately 100.26 g/mol . This compound is primarily utilized in scientific research, particularly in studies involving nuclear magnetic resonance spectroscopy due to its unique isotopic labeling properties.

Typical of alkanes. It can undergo:

  • Hydrogenation: Reacting with hydrogen gas to form saturated hydrocarbons.
  • Combustion: Burning in the presence of oxygen to produce carbon dioxide and water, a reaction characterized by high energy release.
  • Substitution Reactions: Involving halogens, where hydrogen atoms are replaced by halogen atoms under ultraviolet light or heat .

The enthalpy of formation for the liquid state is approximately 204.3kJ/mol-204.3\,kJ/mol, indicating its stability as a hydrocarbon .

While 2-methylpentane-d14 itself has limited direct biological activity, its parent compound, 2-methylpentane, exhibits low toxicity and is considered a mild irritant. Its flammability poses safety risks in laboratory settings. The biological implications of deuterated compounds often relate to their use as tracers in metabolic studies rather than direct pharmacological effects .

The synthesis of 2-methylpentane-d14 typically involves:

  • Deuteration of 2-Methylpentane: This can be achieved through various methods such as catalytic exchange with deuterated solvents or using deuterated hydrogen gas under specific conditions.
  • Synthetic Pathways: The compound can also be synthesized via alkylation reactions where deuterated alkyl halides react with suitable nucleophiles .

2-Methylpentane-d14 is primarily used in:

  • Nuclear Magnetic Resonance Spectroscopy: As a solvent or internal standard due to its distinct spectral properties.
  • Metabolic Studies: Serving as a tracer in biological research to study metabolic pathways and dynamics.
  • Chemical Analysis: Utilized in various analytical techniques where isotopic labeling enhances detection sensitivity and specificity .

2-Methylpentane-d14 shares similarities with several other alkane compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
2-MethylpentaneC6H14Commonly used as a solvent; non-deuterated form
3-MethylpentaneC6H14Isomeric form; different branching structure
HexaneC6H14Straight-chain alkane; lacks branching
2,3-DimethylbutaneC6H14Contains additional methyl groups; more branched

The uniqueness of 2-methylpentane-d14 lies primarily in its isotopic labeling, which provides distinct advantages in research applications compared to its non-deuterated counterparts .

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Wikipedia

2-(~2~H_3_)Methyl(~2~H_11_)pentane

Dates

Modify: 2024-04-14

Explore Compound Types